6-Oxohex-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

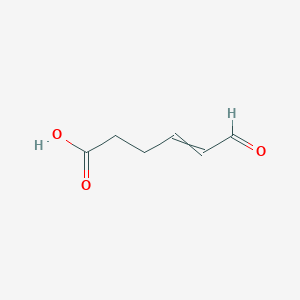

6-Oxohex-4-enoic acid is a six-carbon unsaturated carboxylic acid characterized by a ketone group at position 6 and a double bond at position 4 (Figure 1). Its IUPAC name reflects the conjugated system of the enone (α,β-unsaturated ketone) and the terminal carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxohex-4-enoic acid can be achieved through various methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of carboxylic acid synthesis apply. These include the oxidation of corresponding alcohols or aldehydes and the hydrolysis of nitriles or esters .

Chemical Reactions Analysis

Types of Reactions

6-Oxohex-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-hydroxyhex-4-enoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Hex-4-enoic acid.

Reduction: 6-Hydroxyhex-4-enoic acid.

Substitution: Various substituted hex-4-enoic acids depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

6-Oxohex-4-enoic acid serves as a crucial reagent and building block in various scientific disciplines.

- Chemistry: In organic synthesis, it is utilized to construct complex molecules. Its keto and alkene groups enable it to undergo a wide array of reactions such as oxidation, reduction, and substitution, leading to the creation of diverse chemical compounds.

- Biology: The compound is investigated for its interactions with biomolecules and its potential biological activities. Research explores its role in biochemical pathways and its effects on biological systems.

- Medicine: There is ongoing research into the therapeutic potential of this compound, including its possible use as a precursor in drug development. Its unique structure allows for the creation of novel pharmaceutical compounds. One study describes the synthesis of 6-aryl-4-oxohexanoic acids and their effects on eicosanoid .

- Industrial Applications: It functions as an intermediate in the synthesis of other compounds and in the production of fine chemicals, highlighting its importance in industrial chemistry.

-

Bacterial Degradation of Catechols:

- In studies of bacterial degradation pathways, this compound and similar compounds have been identified as metabolites in the breakdown of catechols by Pseudomonas species .

- Specifically, 2-oxohex-4-enoic acid is produced during the meta ring-fission of 4-methylcatechol .

- These oxoenoic acids are significant intermediates in the conversion of catechols into hydroxyoxo acids .

- Synthesis of 6-Aryl-4-oxohexanoic acids:

-

Oxidative Truncation of Ether Phospholipids:

- Oxidatively truncated ether phospholipids, including those containing oxoenoic acid moieties, are generated during the oxidation of low-density lipoproteins (LDL) .

- These compounds can act as ligands for scavenger receptors, influencing macrophage activity and potentially contributing to inflammatory processes .

Potential Therapeutic Applications

Research indicates that derivatives and related compounds of this compound may have therapeutic potential.

- Anti-inflammatory Activity: 6-Aryl-4-oxohexanoic acids have demonstrated anti-inflammatory effects, suggesting their possible use in treating inflammatory conditions .

- Modulation of Oxidative Stress: As a product of oxidative processes, this compound and its derivatives may play a role in modulating oxidative stress and related diseases .

- Drug Development: The compound's unique structure makes it a promising precursor for synthesizing novel drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 6-oxohex-4-enoic acid involves its ability to act as a Bronsted acid, donating protons to acceptor molecules. This property is crucial in various chemical reactions, including catalysis and organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: C₆H₈O₃ (base structure without substituents).

- Functional groups: Carboxylic acid (-COOH), ketone (C=O), and conjugated double bond (C=C).

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share the hex-4-enoic acid backbone but differ in substituents and functional groups, influencing their chemical and physical properties:

Table 1: Structural Comparison of 6-Oxohex-4-enoic Acid and Analogs

Aromatic Derivatives

- (4Z)-6-Oxo-6-phenylhex-4-enoic acid: The phenyl group enhances lipophilicity, making it more suitable for applications in hydrophobic environments (e.g., lipid membranes in drug delivery). The aromatic ring may also participate in π-π stacking interactions, relevant in materials science .

- This property is valuable in photochemical studies or as a chromophore .

Heterocyclic Modifications

- Thiazolidinone-containing analog: The thiazolidinone ring introduces sulfur and nitrogen atoms, which can enhance hydrogen-bonding capacity and biological activity. Such derivatives are common in pharmaceuticals (e.g., antidiabetic agents) .

Steric and Electronic Effects

- Electron-withdrawing groups (e.g., ketones, thioxo) increase the electrophilicity of the α,β-unsaturated system, favoring Michael addition reactions .

Properties

CAS No. |

82934-89-2 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

6-oxohex-4-enoic acid |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1,3,5H,2,4H2,(H,8,9) |

InChI Key |

HQVMCJCRIZSIFE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C=CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.